molecular formula C9H6F3NS B1303381 3-(Trifluoromethylthio)Phenylacetonitrile CAS No. 82174-09-2

3-(Trifluoromethylthio)Phenylacetonitrile

Cat. No.: B1303381
CAS No.: 82174-09-2
M. Wt: 217.21 g/mol
InChI Key: KAWIEADJQRWSEU-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)Phenylacetonitrile is an organic compound with the molecular formula C9H6F3NS It is characterized by the presence of a trifluoromethylthio group attached to a phenylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trifluoromethylthio)Phenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of 3-bromophenylacetonitrile with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylthio)Phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

3-(Trifluoromethylthio)Phenylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 3-(Trifluoromethylthio)Phenylacetonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)Phenylacetonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethylthio group.

    3-(Trifluoromethylsulfonyl)Phenylacetonitrile: Contains a trifluoromethylsulfonyl group, offering different reactivity and properties.

Uniqueness

3-(Trifluoromethylthio)Phenylacetonitrile is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric effects. This makes it a valuable compound for designing molecules with specific properties and functions.

Properties

IUPAC Name

2-[3-(trifluoromethylsulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NS/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWIEADJQRWSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380705
Record name 3-(Trifluoromethylthio)Phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82174-09-2
Record name 3-[(Trifluoromethyl)thio]benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82174-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethylthio)Phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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